

apoptosis analysis protocol with LCH-7749944

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Compound Focus: LCH-7749944

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Compound Profile: LCH-7749944

LCH-7749944 (also known as GNF-PF-2356) is a potent and novel small-molecule inhibitor that specifically targets p21-activated kinase 4 (PAK4). It functions by suppressing the proliferation of human gastric cancer cells through the downregulation of the **PAK4/c-Src/EGFR/cyclin D1 pathway** and the induction of apoptosis [1] [2] [3].

- **Molecular Formula:** C₂₀H₂₂N₄O₂
- **Molecular Weight:** 350.41 g/mol
- **CAS Number:** 796888-12-5
- **Target:** PAK4
- **IC₅₀:** 14.93 μM (from cell-free assay) [1] [4]

Detailed Experimental Protocols

The following protocols are compiled from data on the effects of **LCH-7749944** on human gastric cancer cell lines, primarily SGC7901, MKN-1, BGC823, and MGC803 cells [1] [5] [3].

Cell Proliferation Assay

This protocol is used to assess the inhibitory effect of **LCH-7749944** on cell growth.

- **Cell Lines:** MKN-1, BGC823, SGC7901, MGC803 human gastric cancer cells.

- **Compound Treatment:** Prepare **LCH-7749944** in DMSO. Test a concentration range of **5 to 50 μ M**.
- **Incubation Time:** 24 hours.
- **Key Steps:**
 - Seed cells in culture plates and allow them to adhere.
 - Treat cells with the compound series (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 μ M).
 - Include a negative control (e.g., DMSO-only vehicle).
 - After 24 hours, measure cell viability using a standard assay (e.g., MTT, Cell Titer-Glo).
- **Expected Outcome:** Concentration-dependent inhibition of cell proliferation across all tested cell lines [1] [5].

Apoptosis Analysis by Flow Cytometry

This protocol detects and quantifies apoptotic cells after treatment with **LCH-7749944**.

- **Cell Line:** SGC7901 cells.
- **Compound Treatment:** Test concentrations of **5, 10, and 20 μ M**.
- **Incubation Time:** 12, 24, and 48 hours.
- **Key Steps:**
 - Treat cells with **LCH-7749944** for the specified durations.
 - Harvest cells and stain with an Annexin V-FITC/PI kit according to the manufacturer's instructions.
 - Analyze stained cells using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
- **Expected Outcome:** A dose- and time-dependent increase in the percentage of apoptotic cells [1] [3].

Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the impact of **LCH-7749944** on cell cycle progression.

- **Cell Line:** SGC7901 cells.
- **Compound Treatment:** Test concentrations of **5, 10, and 20 μ M**.
- **Incubation Time:** 12, 24, and 48 hours.
- **Key Steps:**
 - Treat and harvest cells as above.
 - Fix cells in cold ethanol (e.g., 70%) for several hours or overnight.
 - Treat cells with RNase A to degrade RNA.
 - Stain cellular DNA with propidium iodide (PI).

- Analyze DNA content by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.
- **Expected Outcome:** A dose-dependent increase in the percentage of cells in the **G1 phase** and a corresponding decrease in the **S phase** [1] [5] [3].

Western Blot Analysis

This protocol confirms the mechanism of action by analyzing changes in key pathway proteins.

- **Cell Line:** SGC7901 cells.
- **Compound Treatment:** Test concentrations of **5, 10, 20, and 30 μ M**.
- **Incubation Time:** 24 hours.
- **Key Steps:**
 - Treat cells with the compound for 24 hours.
 - Lyse cells to extract total protein.
 - Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
 - Block the membrane and incubate with specific primary antibodies against proteins of interest.
 - Use appropriate secondary antibodies and a detection system to visualize protein bands.
- **Target Proteins:**
 - Phospho-PAK4, Phospho-c-Src, Phospho-EGFR, Cyclin D1.
 - Total forms of these proteins and a loading control (e.g., GAPDH, β -actin) should also be probed.
- **Expected Outcome:** A dose-dependent decrease in the levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 protein expression [1] [2] [3].

Summary of Quantitative Data

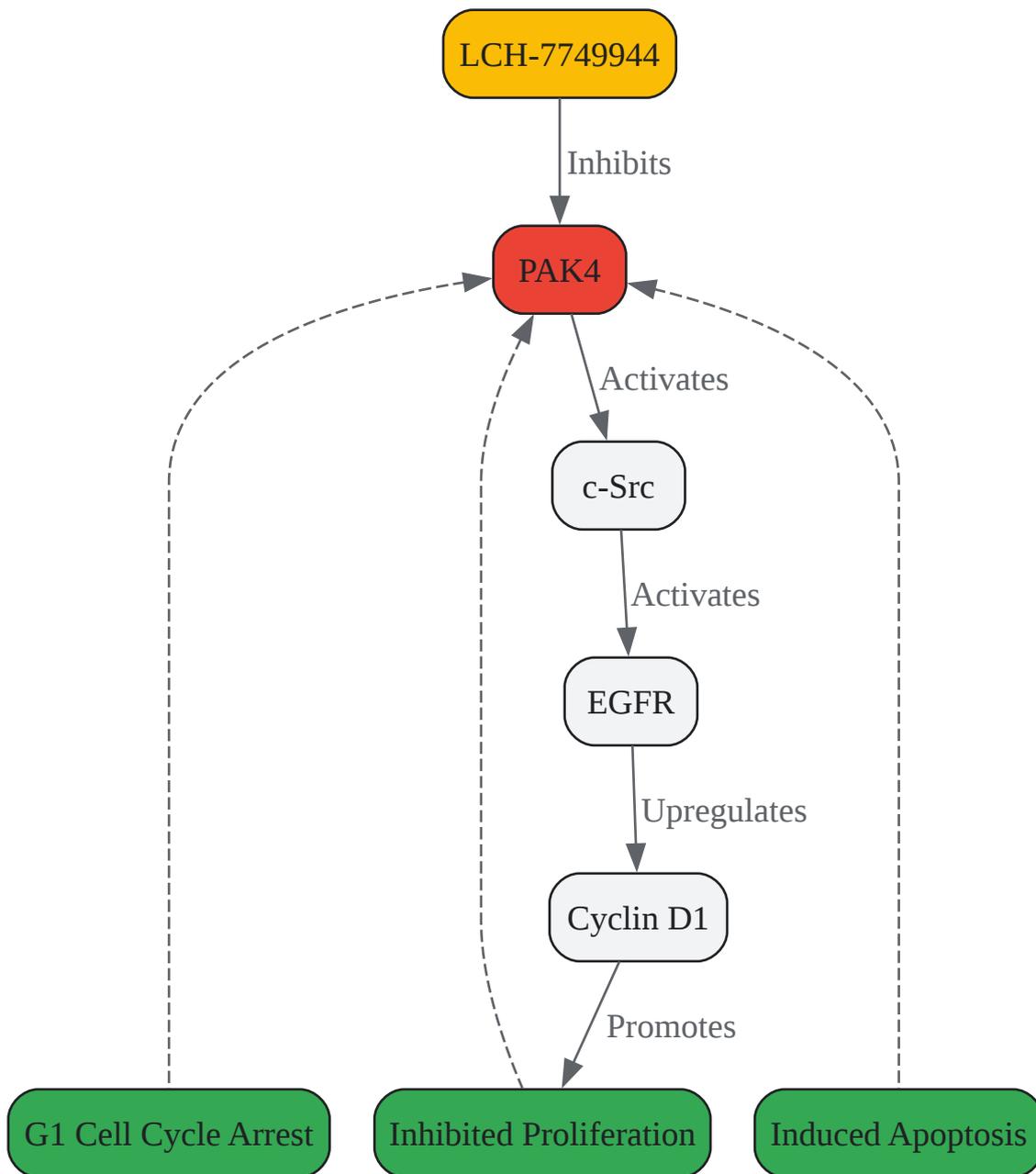
The table below summarizes key experimental data for **LCH-7749944** from the cited literature.

Assay Type	Cell Line	Tested Concentrations	Incubation Time	Key Results
Cell Proliferation	MKN-1, BGC823, SGC7901, MGC803	5 - 50 μ M	24 hours	Concentration-dependent inhibition of proliferation [1]

Assay Type	Cell Line	Tested Concentrations	Incubation Time	Key Results
Apoptosis Analysis	SGC7901	5, 10, 20 μ M	12, 24, 48 hours	Induced apoptosis in a dose- and time-dependent manner [1] [3]
Cell Cycle Analysis	SGC7901	5, 10, 20 μ M	12, 24, 48 hours	\uparrow G1 phase population; \downarrow S phase population [1] [3]
Western Blot	SGC7901	5, 10, 20, 30 μ M	24 hours	\downarrow p-PAK4, \downarrow p-c-Src, \downarrow p-EGFR, \downarrow Cyclin D1 [1] [2]

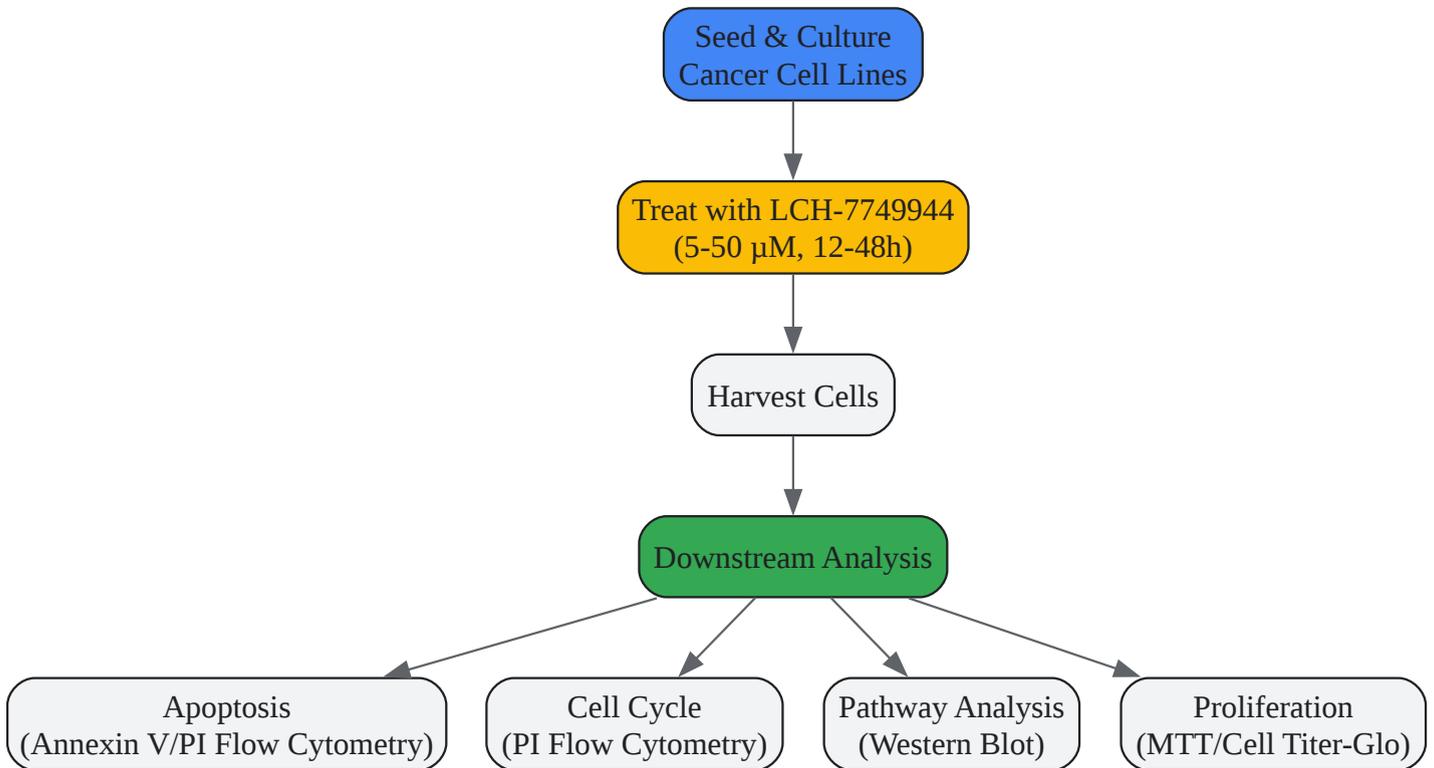
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of **LCH-7749944** and a general workflow for apoptosis analysis.



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*Diagram 1: Mechanism of Action of **LCH-7749944**. The inhibitor targets PAK4, leading to the downregulation of the c-Src/EGFR/Cyclin D1 signaling pathway, which results in G1 arrest, apoptosis, and suppressed cell proliferation.*



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*Diagram 2: Experimental Workflow for Apoptosis Analysis. A generalized flowchart outlining the key steps for treating cells and performing various analyses to study the effects of **LCH-7749944**.*

Important Considerations for Researchers

- **Solubility and Storage:** **LCH-7749944** is soluble in DMSO (up to 250 mg/mL). Prepare stock solutions at a high concentration (e.g., 10-100 mM) in DMSO, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [5].
- **Experimental Controls:** Always include a vehicle control (e.g., DMSO at the same dilution used for treatments) in every experiment to account for any solvent effects on the cells.
- **Recent Insights:** A 2024 study suggests that the anti-proliferative effects of several PAK4 inhibitors, including **LCH-7749944**, may also be partially due to the inhibition of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in NAD⁺ synthesis [6]. Researchers may consider investigating NAD⁺ levels as an additional endpoint.

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